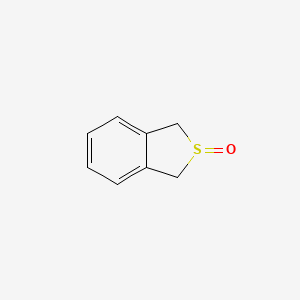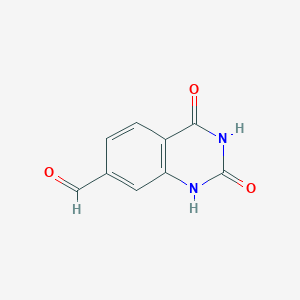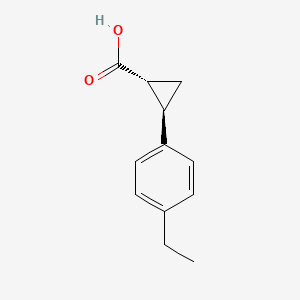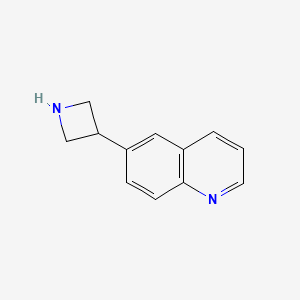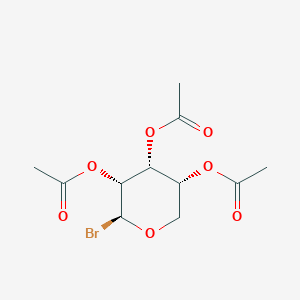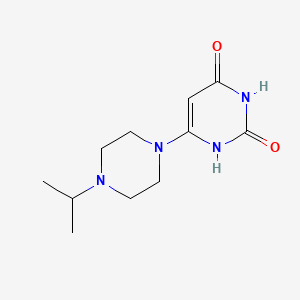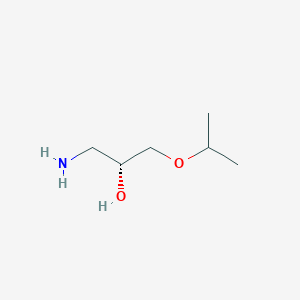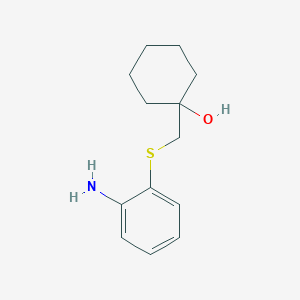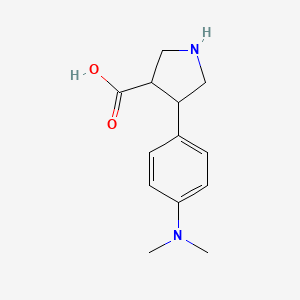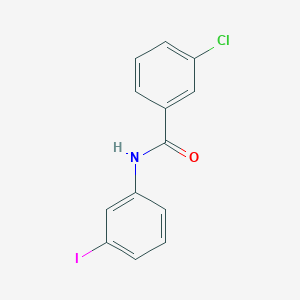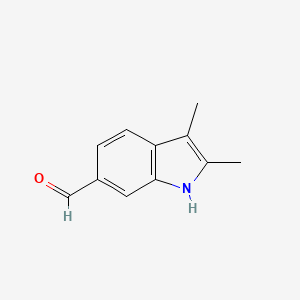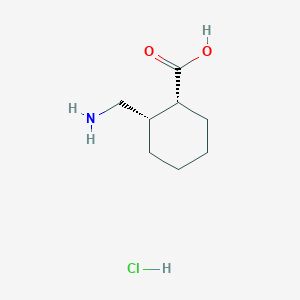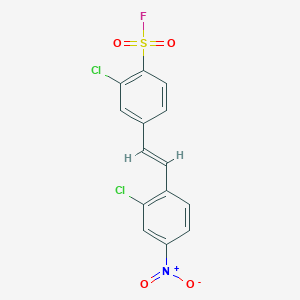
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H8Cl2FNO4S. This compound is characterized by the presence of chloro, nitro, styryl, and sulfonyl fluoride functional groups, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorostyrene followed by sulfonylation and fluorination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various amines, substituted benzene derivatives, and sulfonyl fluoride compounds .
科学的研究の応用
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. This interaction is crucial in its potential use as a biochemical probe and pharmacological agent .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-nitrobenzonitrile
- 2-Chloro-4-nitrobenzoyl chloride
- 4-Chloro-2-nitroaniline
Uniqueness
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. Its sulfonyl fluoride group, in particular, provides a distinct reactivity profile compared to other similar compounds .
特性
CAS番号 |
31368-18-0 |
|---|---|
分子式 |
C14H8Cl2FNO4S |
分子量 |
376.2 g/mol |
IUPAC名 |
2-chloro-4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-12-8-11(18(19)20)5-4-10(12)3-1-9-2-6-14(13(16)7-9)23(17,21)22/h1-8H/b3-1+ |
InChIキー |
WTISAWHUCVRRRK-HNQUOIGGSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |
正規SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)
